(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate
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Overview
Description
The compound (3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the cyclopenta[a]phenanthrene core, introduction of the silyl ether group, and acetylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters would ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The silyl ether group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or alkoxides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of silyl ethers on biological systems and to develop new biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate involves its interaction with specific molecular targets and pathways. The silyl ether group can enhance the compound’s stability and lipophilicity, allowing it to interact with lipid membranes and proteins. The cyclopenta[a]phenanthrene core may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds to (3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate include other silyl ethers and derivatives of cyclopenta[a]phenanthrene. These compounds share similar structural features but may differ in their functional groups and overall reactivity. The unique combination of the silyl ether and cyclopenta[a]phenanthrene core in this compound provides distinct properties that can be leveraged for specific applications.
List of Similar Compounds
- (3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL methyl ether
- (3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL propionate
- (3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL butyrate
This compound .
Properties
Molecular Formula |
C27H44O4Si |
---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
[(3R,10R,13S,16R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C27H44O4Si/c1-17(28)30-23-16-22-20-10-9-18-15-19(31-32(7,8)25(2,3)4)11-13-26(18,5)21(20)12-14-27(22,6)24(23)29/h9,19-23H,10-16H2,1-8H3/t19-,20?,21?,22?,23-,26+,27+/m1/s1 |
InChI Key |
RCRNHNQUADUPMA-WYXLIIHMSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC2C3CC=C4C[C@@H](CC[C@@]4(C3CC[C@@]2(C1=O)C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(=O)OC1CC2C3CC=C4CC(CCC4(C3CCC2(C1=O)C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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